Ethane, 1,1'-thiobis[1,2-dichloro-
Description
Ethane, 1,1'-thiobis[2-chloro-] (CAS 505-60-2), also known as (2-chloroethyl)(2-chloroethyl)sulfide, is a sulfur-linked dichloroethane derivative. Its IUPAC name is 1,1'-thiobis[2-chloroethane], with a molecular formula of C₄H₈Cl₂S (assuming non-isotopic form; isotopic analogs are noted in ). Structurally, it comprises two 2-chloroethyl groups connected by a sulfur atom. This compound is listed under Schedule 1A04 in chemical regulatory frameworks and is associated with high toxicity, as evidenced by its inclusion in the 1999 Minnesota Toxic Release Inventory alongside mustard gas. Limited thermodynamic or spectroscopic data are available in the provided evidence, but its synthesis pathways (e.g., thiobis-ethanediyl intermediates) suggest utility in macrocyclic ligand preparation, such as crown ethers.
Properties
CAS No. |
40709-81-7 |
|---|---|
Molecular Formula |
C4H6Cl4S |
Molecular Weight |
228.0 g/mol |
IUPAC Name |
1,2-dichloro-1-(1,2-dichloroethylsulfanyl)ethane |
InChI |
InChI=1S/C4H6Cl4S/c5-1-3(7)9-4(8)2-6/h3-4H,1-2H2 |
InChI Key |
YBHLKUQDUXKUDT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SC(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-thiobis[1,2-dichloro- typically involves the reaction of ethylene with chlorine in the presence of a catalyst such as iron (III) chloride or copper (II) chloride. The reaction can be represented as follows: [ \text{H}_2\text{C=CH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} ] This reaction is exothermic, releasing a significant amount of heat .
Industrial Production Methods
Industrial production of Ethane, 1,1’-thiobis[1,2-dichloro- often involves the oxychlorination of ethylene. This process uses ethylene, hydrogen chloride, and oxygen in the presence of a copper (II) chloride catalyst to produce the desired compound: [ \text{H}_2\text{C=CH}_2 + 2 \text{HCl} + \frac{1}{2} \text{O}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-thiobis[1,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce ethane derivatives.
Scientific Research Applications
Ethane, 1,1’-thiobis[1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of various industrial products, including solvents and degreasers.
Mechanism of Action
The mechanism by which Ethane, 1,1’-thiobis[1,2-dichloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethane, 1,1'-thiobis[2-chloro-] with structurally related chlorinated ethanes and fluorinated analogs, emphasizing molecular features, physical properties, and toxicity:
Structural and Functional Differences
- Sulfur Linkage : The target compound’s thiobis (-S-) bridge distinguishes it from other chlorinated ethanes, which typically lack heteroatoms. This sulfur moiety may enhance reactivity in nucleophilic substitution or coordination chemistry.
- Fluorinated Analogs : Compounds like 1,1,2,2-tetrachloro-1,2-difluoroethane () exhibit reduced polarity due to fluorine’s electronegativity, leading to lower water solubility compared to purely chlorinated species.
Thermodynamic and Environmental Behavior
- Volatility : Fluorinated analogs (e.g., CAS 76-14-2) display higher volatility (ΔvapH = 24.3 kJ/mol) compared to the target compound, though direct data for the latter are lacking.
- Persistence : The thiobis structure may confer greater environmental persistence due to sulfur’s resistance to hydrolysis, contrasting with 1,1-dichloroethane, which degrades more readily.
- Toxicity Profile : The target compound’s 0.1 lb reporting threshold aligns with mustard gas, suggesting acute toxicity, whereas 1,1,1,2-tetrachloroethane (RCRA U208) is regulated as a hazardous waste.
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